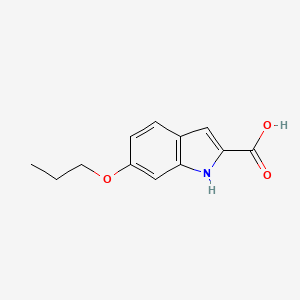

6-propoxy-1H-indole-2-carboxylic Acid

Description

6-Propoxy-1H-indole-2-carboxylic acid is an indole derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the 6-position and a carboxylic acid moiety at the 2-position of the indole ring. The alkoxy substituent’s chain length and position significantly influence solubility, reactivity, and bioactivity, making comparative analysis critical for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

6-propoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-5-16-9-4-3-8-6-11(12(14)15)13-10(8)7-9/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJZECGARHZBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-propoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions and reagents used can vary, but common conditions include the use of methanesulfonic acid under reflux in methanol . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

6-propoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

6-propoxy-1H-indole-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives have shown potential as antiviral and antimicrobial agents.

Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-propoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives have been shown to inhibit enzymes such as HIV-1 integrase by chelating metal ions within the active site . This chelation disrupts the enzyme’s function, leading to antiviral effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 6-propoxy-1H-indole-2-carboxylic acid with its methoxy and pentyloxy analogs:

Key Observations :

- Lipophilicity : The propoxy derivative’s longer alkyl chain increases LogP compared to the methoxy analog, enhancing membrane permeability but reducing aqueous solubility .

- Synthesis : The methoxy variant’s optimized production involves starch, peptone, and controlled agitation . For propoxy, steric hindrance from the three-carbon chain may necessitate modified reaction conditions.

Spectroscopic and Analytical Differences

NMR Spectroscopy :

- 6-Methoxy :

- 6-Propoxy :

UV-Vis Absorption :

The methoxy compound exhibits distinct UV peaks due to the indole core and electron-donating methoxy group . Propoxy’s extended conjugation may redshift absorption maxima, though experimental data are lacking.

Biological Activity

6-Propoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Indole derivatives are known for their significant biological activities. Specifically, 6-propoxy-1H-indole-2-carboxylic acid has been associated with:

- Antiviral Activity : Studies indicate that indole derivatives can inhibit viral replication, particularly in the context of HIV-1 integrase inhibition.

- Anticancer Properties : Research suggests that these compounds may induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : Indole derivatives have been shown to modulate inflammatory pathways, potentially reducing inflammation-related diseases.

The biological activity of 6-propoxy-1H-indole-2-carboxylic acid is largely attributed to its interaction with specific molecular targets:

- HIV-1 Integrase Inhibition : The compound has been shown to bind effectively to HIV-1 integrase, inhibiting its strand transfer activity. This is crucial for viral replication, as integrase facilitates the integration of viral DNA into the host genome.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and evaluation of various indole derivatives, including 6-propoxy-1H-indole-2-carboxylic acid:

- Integrase Inhibition Studies :

-

Anticancer Activity :

- In vitro studies demonstrated that 6-propoxy-1H-indole-2-carboxylic acid induced apoptosis in various cancer cell lines. The mechanism involved modulation of apoptotic pathways, leading to increased cell death in malignancies.

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-propoxy-1H-indole-2-carboxylic acid, a comparison with other indole derivatives is essential:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 6-Methoxy-1H-indole-2-carboxylic Acid | Antifungal | Not specified |

| Indole-3-acetic Acid | Plant growth regulator | Not applicable |

| Indole-2-carboxylic Acid | Antiviral and anticancer | 32.37 |

| 6-Propyloxyindole Derivative | HIV Integrase Inhibitor | 0.13 |

This table highlights the varying degrees of biological activity among related compounds, emphasizing the potential therapeutic utility of 6-propoxy-1H-indole-2-carboxylic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.